9-Oxo-9H-fluorene-1-carboxamide 9-Oxo-9H-fluorene-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17209543
InChI: InChI=1S/C14H9NO2/c15-14(17)11-7-3-6-9-8-4-1-2-5-10(8)13(16)12(9)11/h1-7H,(H2,15,17)
SMILES:
Molecular Formula: C14H9NO2
Molecular Weight: 223.23 g/mol

9-Oxo-9H-fluorene-1-carboxamide

CAS No.:

Cat. No.: VC17209543

Molecular Formula: C14H9NO2

Molecular Weight: 223.23 g/mol

* For research use only. Not for human or veterinary use.

9-Oxo-9H-fluorene-1-carboxamide -

Specification

Molecular Formula C14H9NO2
Molecular Weight 223.23 g/mol
IUPAC Name 9-oxofluorene-1-carboxamide
Standard InChI InChI=1S/C14H9NO2/c15-14(17)11-7-3-6-9-8-4-1-2-5-10(8)13(16)12(9)11/h1-7H,(H2,15,17)
Standard InChI Key SMDKURVJWYOXSR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)N

Introduction

Chemical Identity and Structural Properties

Basic Chemical Descriptors

9-Oxo-9H-fluorene-1-carboxamide belongs to the fluorene family, a class of polycyclic aromatic hydrocarbons modified with functional groups to confer biological activity. Key identifiers include:

PropertyValue
IUPAC Name9-oxofluorene-1-carboxamide
Molecular FormulaC14H9NO2\text{C}_{14}\text{H}_{9}\text{NO}_{2}
Molecular Weight223.23 g/mol
CAS Number1573-92-8 (carboxylic acid precursor)
Canonical SMILESC1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)N

The planar fluorene core facilitates π-π interactions with biological targets, while the carboxamide and ketone groups contribute to hydrogen bonding and electronic effects .

Structural and Electronic Features

X-ray crystallography and computational modeling reveal that the ketone at C9 creates an electron-deficient region, enhancing reactivity toward nucleophilic attack. The carboxamide group at C1 adopts a planar conformation, optimizing interactions with protease active sites . Key structural parameters include:

  • Rotatable bonds: 1 (amide bond)

  • Hydrogen bond donors/acceptors: 1/2

  • LogP: ~3.7 (predicted for analogs)

Synthesis and Derivative Development

Synthetic Routes

The parent compound is synthesized via amidation of 9-oxo-9H-fluorene-1-carboxylic acid (CAS 1573-92-8) . A typical protocol involves:

  • Activation: Treating the carboxylic acid with thionyl chloride (SOCl2\text{SOCl}_2) to form the acyl chloride.

  • Amidation: Reacting the acyl chloride with ammonium hydroxide (NH4OH\text{NH}_4\text{OH}) in dichloromethane at 0–5°C.

For N-alkylated derivatives (e.g., N-isopentyl), coupling reagents like N,N’\text{N,N’}-dicyclohexylcarbodiimide (DCC) are employed .

Structure-Activity Relationship (SAR) Studies

Modifications to the fluorene core and carboxamide side chain profoundly impact biological activity:

  • Fluorene Ring Substitutions:

    • 7-Position: Introducing electron-withdrawing groups (e.g., nitro) boosts potency. Compound 5a (7-nitro derivative) exhibits EC50_{50} = 0.15 µM against T47D breast cancer cells, a 5-fold improvement over the parent compound .

    • 9-Oxo Group Replacement: Removing the ketone (9H-fluorene) or replacing it with a sulfur atom (dibenzothiophene) reduces activity by ~50% .

  • Carboxamide Modifications:

    • N-Alkylation: N-isopentyl analogs (e.g., C19H19NO2\text{C}_{19}\text{H}_{19}\text{NO}_{2}) show improved LogP (3.79) but reduced solubility .

    • N-Aryl Substitutions: N-phenyl derivatives retain caspase activation but acquire tubulin inhibition activity, suggesting a dual mechanism .

Biological Activity and Mechanism of Action

Apoptosis Induction

9-Oxo-9H-fluorene-1-carboxamide triggers apoptosis in cancer cells by activating caspase-3 and caspase-9. In HCT116 colorectal carcinoma cells, treatment with 1 µM induces 70% cell death within 24 hours . Key steps include:

  • Mitochondrial Permeabilization: Release of cytochrome c into the cytosol.

  • Caspase Cascade: Cleavage of pro-caspases to active forms, culminating in DNA fragmentation .

Tubulin Polymerization Inhibition

N-aryl derivatives (e.g., 5a–5c) disrupt microtubule dynamics by binding to the colchicine site of β-tubulin. This dual mechanism (caspase activation + tubulin inhibition) enhances efficacy against multidrug-resistant tumors .

Pharmacological Profiles of Key Derivatives

CompoundStructure ModificationEC50_{50} (µM)Target CellsMechanism
ParentNone1.2–1.5T47D, HCT116, SNU398Caspase activation
5a7-Nitro, N-phenyl0.15–0.29T47D, HCT116Caspase + tubulin
N-isopentylN-(3-methylbutyl)2.1MCF7Caspase activation

Data compiled from .

Comparative Analysis with Fluorene-Based Anticancer Agents

9-Oxo vs. 9H-Fluorene Analogs

Removing the ketone group (9H-fluorene) reduces apoptosis induction by 50%, underscoring the ketone’s role in target binding .

Carboxamide vs. Ester Derivatives

Methyl esters of 9-oxofluorene-1-carboxylic acid show 10-fold lower activity, highlighting the amide’s critical hydrogen-bonding capacity .

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